Cas no 2034285-02-2 (5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane)

5-3-(Trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a benzoyl moiety substituted with a trifluoromethoxy group. Its unique structure, combining a thia-azabicyclo framework with a trifluoromethoxy aromatic ring, confers potential utility in medicinal chemistry and agrochemical applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bicyclic scaffold may contribute to rigid conformational control, improving target binding affinity. This compound is of interest as a synthetic intermediate or pharmacophore in the development of bioactive molecules, particularly for CNS-targeting or pesticidal agents. Its structural complexity demands precise synthetic protocols to ensure high purity and yield.
5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane structure
2034285-02-2 structure
Product name:5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane
CAS No:2034285-02-2
MF:C13H12F3NO2S
MW:303.300092697144
CID:5333030

5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane Chemical and Physical Properties

Names and Identifiers

    • 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethoxy)phenyl)methanone
    • 2-thia-5-azabicyclo[2.2.1]heptan-5-yl-[3-(trifluoromethoxy)phenyl]methanone
    • 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane
    • Inchi: 1S/C13H12F3NO2S/c14-13(15,16)19-10-3-1-2-8(4-10)12(18)17-6-11-5-9(17)7-20-11/h1-4,9,11H,5-7H2
    • InChI Key: JNGTVDXJTXZRHF-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C(C1C=CC=C(C=1)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 390
  • Topological Polar Surface Area: 54.8
  • XLogP3: 3.2

5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6554-8437-10μmol
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6554-8437-20mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
20mg
$148.5 2023-09-08
Life Chemicals
F6554-8437-3mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
3mg
$94.5 2023-09-08
Life Chemicals
F6554-8437-75mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
75mg
$312.0 2023-09-08
Life Chemicals
F6554-8437-25mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
25mg
$163.5 2023-09-08
Life Chemicals
F6554-8437-40mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
40mg
$210.0 2023-09-08
Life Chemicals
F6554-8437-5μmol
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6554-8437-5mg
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
5mg
$103.5 2023-09-08
Life Chemicals
F6554-8437-2μmol
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6554-8437-20μmol
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
2034285-02-2
20μmol
$118.5 2023-09-08

Additional information on 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo2.2.1heptane

Introduction to 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 2034285-02-2)

The compound 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane, identified by its CAS number 2034285-02-2, represents a fascinating molecule in the realm of medicinal chemistry and pharmacological research. Its unique structural framework, featuring a trifluoromethoxy substituent on a benzoyl group attached to a thia-5-azabicyclo[2.2.1]heptane core, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

Recent advancements in chemical biology have highlighted the significance of heterocyclic compounds in designing novel pharmacophores. The bicyclic structure of 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane contributes to its potential bioactivity by introducing rigidity and specific spatial orientations of functional groups, which are critical for molecular recognition processes in biological systems.

The trifluoromethoxy moiety is particularly noteworthy due to its ability to modulate electronic properties and metabolic stability of molecules. This group has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents, where its electron-withdrawing nature enhances binding affinity and selectivity towards target enzymes or receptors. In the context of 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane, the trifluoromethoxy group may play a pivotal role in influencing the compound's pharmacokinetic profile and interaction with biological targets.

Moreover, the presence of a sulfur atom within the bicyclic system introduces additional conformational flexibility and potential for hydrogen bonding interactions, which are essential for optimizing drug-receptor binding affinities. The thia-5-azabicyclo[2.2.1]heptane scaffold itself is relatively less explored compared to its oxygen-containing analogs, such as azabenzene derivatives, but it offers a distinct chemical space that could lead to novel therapeutic entities with unique mechanisms of action.

Current research trends in medicinal chemistry emphasize the importance of structure-based drug design and computational modeling to accelerate the discovery of bioactive compounds. The structural complexity of 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane makes it an attractive subject for molecular docking studies aimed at identifying potential binding sites within biological targets such as kinases, proteases, or ion channels implicated in various diseases.

In addition to its structural features, the synthesis of this compound presents an interesting challenge for organic chemists due to the need for precise functionalization around the bicyclic core while maintaining regioselectivity. Advances in synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have enabled more efficient access to complex heterocyclic frameworks like that of 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane, thereby facilitating its exploration in preclinical studies.

The potential applications of this compound are broad and warrant further investigation across multiple therapeutic areas. For instance, its dual functionality—the benzoyl group for potential protease inhibition and the trifluoromethoxy group for metabolic stability—suggests utility in developing treatments for neurological disorders or inflammatory conditions where enzyme-targeting strategies are employed.

Recent publications have begun to explore similar scaffolds in relation to their biological activities, demonstrating that modifications around bicyclic structures can yield compounds with enhanced potency and selectivity. The incorporation of sulfur atoms into these frameworks has shown particular promise in modulating bioactivity through altered electronic distributions and steric effects.

As computational tools become increasingly sophisticated, virtual screening approaches are being employed to prioritize hits from large compound libraries for experimental validation. The unique structural features of 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane make it a compelling candidate for inclusion in such screens, where its interaction profiles with diverse biological targets can be rapidly assessed.

In conclusion, 5-3-(trifluoromethoxy)benzoyl-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 2034285-02-2) represents a structurally intriguing molecule with significant potential in medicinal chemistry and drug discovery. Its unique combination of functional groups and scaffold architecture positions it as a valuable scaffold for further exploration into novel therapeutic agents targeting various diseases.

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